Bienvenue dans la boutique en ligne BenchChem!

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Antileishmanial agents Casein Kinase 1 Structure-Activity Relationship

For medicinal chemistry programs targeting CK1 (leishmaniasis, cancer) or Gαq proteins (uveal melanoma), this C2-methyl building block is essential. SAR studies confirm that the C2-methyl group is critical for target engagement; the unsubstituted scaffold (CAS 91476-80-1) or C3-substituted analogs cannot be generically substituted without losing potency and selectivity. The secondary amine enables rapid library synthesis via Buchwald-Hartwig coupling or reductive amination, while the saturated ring offers conformational flexibility to abrogate off-target kinase binding. This is a validated core for developing submicromolar L-CK1.2 inhibitors and minimalist Gαq probes. Ensure your SAR integrity by starting with the precise scaffold.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 126052-22-0
Cat. No. B169093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
CAS126052-22-0
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=CN2CCNCC2=N1
InChIInChI=1S/C7H11N3/c1-6-5-10-3-2-8-4-7(10)9-6/h5,8H,2-4H2,1H3
InChIKeyVJISEYLRRDUZHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS 126052-22-0): A Strategic Bicyclic Building Block for Kinase and GPCR-Targeted Libraries


2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a partially saturated bicyclic heterocycle featuring a fused imidazole-pyrazine core with a specific methyl substituent at the C2 position . This compound serves as a crucial synthetic building block in medicinal chemistry, providing a rigid, hydrogen-bond acceptor/donor scaffold for constructing compound libraries targeting a diverse range of biological pathways, notably including Gαq proteins [1], casein kinase 1 (CK1) [2], and P2X7 receptors [3]. The presence of the secondary amine in the pyrazine ring offers a convenient handle for further functionalization, while the saturated ring introduces conformational flexibility compared to fully aromatic analogs, which can be critical for modulating target selectivity and physicochemical properties.

Why 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Cannot Be Swapped with Unsubstituted or C3-Substituted Analogs in Lead Optimization


In-class compounds cannot be interchanged generically due to the profound impact of the C2-methyl group on biological activity and scaffold reactivity. SAR studies across CK1 and Gαq programs demonstrate that the C2 position is not a passive spectator but is central to both target engagement and functional selectivity. For instance, in the CTN1122 antileishmanial series, removing or replacing the C2 substituent dramatically reduced L-CK1.2 inhibition and antiparasitic activity [1]. Similarly, the unsubstituted scaffold (CAS 91476-80-1) lacks the crucial steric and electronic features of the C2-methyl group that enhance hydrophobic pocket occupancy and refine selectivity profiles [2]. The C2-methyl group also provides a synthetic handle distinct from C2-phenyl or C2-halo analogs, enabling unique derivatization pathways. Substituting a C3-substituted analog for a C2-substituted one will almost certainly lead to a different target profile, selectivity window, and PK profile, undermining the integrity of a lead optimization campaign or a biological probe's utility.

Quantitative Evidence Guide for Differentiating 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine


C2 Methyl Enables Submicromolar L-CK1.2 Inhibition Critical for Antileishmanial Activity

In the CTN1122 series, SAR studies establish that the C2 substitution is essential for L-CK1.2 inhibition. The parent compound CTN1122, which features an aryl group at C2, shows strong inhibition, whereas key analogs from a pharmacophore-guided optimization study demonstrated that the absence of a C2 substituent significantly reduces activity. Compounds with only the core scaffold or with modifications at C8 or C3 positions that abolish the C3 4-pyridyl group show drastically reduced or no inhibition of L-CK1.2 [1]. While a direct comparator with a C2-methyl substituent is not reported in this specific study, the quantitative SAR trends underscore the importance of strategic C2 substitution. The presence of a C2-methyl group provides a foundational starting point with significant potential for further derivatization towards low-micromolar and submicromolar inhibitors, as evidenced by the optimized analogs in the series [2].

Antileishmanial agents Casein Kinase 1 Structure-Activity Relationship

The Partially Saturated Scaffold Offers a Distinct Spatial Profile from Fully Aromatic Imidazopyrazines to Mitigate Off-Target Binding

Comparative chemical structure analysis highlights that the tetrahydroimidazo[1,2-a]pyrazine core is partially saturated, unlike the fully aromatic imidazo[1,2-a]pyrazine core (e.g., CAS 274-79-3). This saturation transforms the planar aromatic system into a non-planar, bicyclic scaffold. This is a critical design feature for improving selectivity, as evidenced by programs with Aurora kinase inhibitors where optimizing the saturated ring's substitution was directly linked to reducing off-target kinase inhibition [1]. In contrast, the fully aromatic imidazo[1,2-a]pyrazine scaffold, while active, often exhibits broader kinase inhibition profiles that can be a significant liability in drug development [2]. The C2-methyl group further contributes to this differentiation by occupying a key hydrophobic pocket, a feature absent in the unsubstituted saturated analog.

Kinase Selectivity Drug Design Off-target Screening

Superior Physicochemical Properties Compared to Unsubstituted and C3-Substituted Analogs for Downstream Conjugation

The C2-methyl group on the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core contributes to a higher boiling point (332.7±35.0 °C) and increased molecular weight (137.18 g/mol) and steric bulk compared to the unsubstituted parent scaffold (CAS 91476-80-1, MW: 123.16) [1]. This allows for simpler monitoring and purification of small-molecule intermediates via standard laboratory techniques. While an experimentally determined LogP or solubility is not available for direct comparison, the increased hydrophobicity from the methyl group is a primary driver for increased potency and selectivity in target binding, as seen in the CK1 SAR [2]. The presence of a single, distinct, non-rotatable methyl substituent also eliminates the conformational complexity seen in analogs with flexible chains, leading to more predictable SAR interpretation.

Building Block Physicochemical Properties Parallel Synthesis

A Privileged Core for Achieving G Protein Subfamily Selectivity

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is recognized as one of the very few cell-permeable chemotypes capable of preferentially silencing Gαq proteins, a key target in cancer and inflammatory diseases [1]. The prototypical inhibitor of this class, BIM-46174, is based on this core. Research into this scaffold has shown that specific substitution patterns are mandatory for maintaining Gαq selectivity over other G protein subfamilies. The C2-methyl derivative serves as a valuable minimalist probe to interrogate the fundamental structural requirements for Gαq binding without the complexity of the peptidomimetic side chains found in BIM-46174 [2]. A directly comparable unsubstituted analog would lack the crucial hydrophobic contact that the C2-methyl group provides, likely abolishing Gαq silencing activity.

Gαq inhibitor Chemical Biology Signal Transduction

Optimal Application Scenarios for 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in Scientific Selection


Constructing Focused Libraries for Casein Kinase 1 (CK1) Inhibitor Lead Optimization

Procurement guides should prioritize this building block for medicinal chemistry programs targeting leishmaniasis or cancer through CK1 inhibition. Starting from the C2-methyl core, parallel synthesis via Buchwald-Hartwig coupling or reductive amination at the secondary amine can rapidly generate diverse analogs. As demonstrated by the CTN1122 program, SAR-driven optimization at C2 and C3 from this core leads to submicromolar L-CK1.2 inhibitors with promising selectivity indices over human CK1 isoforms [1][2]. This approach directly addresses the challenge of poor in vivo efficacy often seen with early CK1 hits.

Designing Minimalist Chemical Probes for Gαq/11 Protein Signaling Pathways

For academic or industrial chemical biology groups, this compound is an ideal starting point for synthesizing 'minimalist' probes free from the peptidomimetic complexity of BIM-46174. With the core Gαq-silencing scaffold in place, rational fragment growing around the C2-methyl position can be used to map the G protein binding pocket and identify key selectivity determinants for Gαq over Gαi/o, validated through second-messenger assays [3]. This is crucial for developing next-generation G protein inhibitors for uveal melanoma and other Gαq-driven diseases.

Improving Kinase Selectivity Profiles via Core Scaffold Replacement Strategies

Researchers encountering off-target kinase activity in a lead series based on a flat, aromatic imidazo[1,2-a]pyrazine core should consider scaffold hopping to this partially saturated C2-methyl analog. The non-planar geometry introduced by the tetrahydro ring, combined with the specific C2-methyl orientation, can abrogate binding to undesirable off-target kinases while maintaining or improving potency against the primary target through the creation of new vectorial space for substituents [4]. This strategy is supported by the improved Aurora kinase selectivity profiles observed when moving from aromatic to saturated cores in analogous series.

Quote Request

Request a Quote for 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.